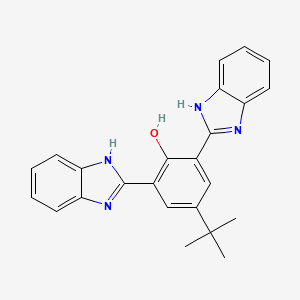
4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(4-pyridinylmethyl)butanamide
Übersicht
Beschreibung
4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-(4-pyridinylmethyl)butanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as QNZ, and its unique chemical structure has led to its use in a variety of research fields.
Wirkmechanismus
QNZ works by inhibiting the activity of certain enzymes involved in cell signaling pathways. Specifically, QNZ targets the JAK/STAT pathway, which plays a critical role in cell proliferation and survival. By inhibiting this pathway, QNZ can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
Studies have also shown that QNZ can have a variety of biochemical and physiological effects. For example, QNZ has been shown to inhibit the production of inflammatory cytokines, which can play a role in a variety of diseases. QNZ has also been shown to have neuroprotective effects, which could have potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using QNZ in lab experiments is its specificity. QNZ targets specific signaling pathways, which can make it a useful tool for studying the effects of these pathways on cellular processes. However, one limitation of using QNZ is that it can have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research involving QNZ. One area of interest is the development of QNZ derivatives that have improved potency and selectivity. Another area of research involves the use of QNZ in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the potential use of QNZ in the treatment of other diseases beyond cancer, such as autoimmune disorders and infectious diseases.
In conclusion, QNZ is a chemical compound that has shown promise in a variety of scientific research fields. Its unique chemical structure and mechanism of action make it a useful tool for studying cellular signaling pathways and their effects on disease processes. Ongoing research into QNZ and its derivatives could lead to new treatments for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
QNZ has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research involves the use of QNZ as a potential treatment for cancer. Studies have shown that QNZ can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation.
Eigenschaften
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-4-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16(20-12-13-7-9-19-10-8-13)6-3-11-22-17(24)14-4-1-2-5-15(14)21-18(22)25/h1-2,4-5,7-10H,3,6,11-12H2,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJZFSQAKQLIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4733471.png)
![methyl 7-cyclopropyl-2,4-dioxo-1-phenyl-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4733477.png)

![2-chloro-N-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4733486.png)
![4-methoxy-N-{2-[4-methyl-5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4733495.png)
![methyl 2-[({[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4733503.png)
![4-(2-pyrimidinyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4733509.png)

![3-butoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4733525.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4733546.png)

![{2-[(3-{[(4-methoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4733561.png)
